1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine
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Description
1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine (BTP) is a small molecule that has been the subject of various scientific research studies. BTP is a derivative of piperidine, which is a cyclic amine composed of five carbon atoms and one nitrogen atom. It is a versatile compound that is used in a variety of applications, including synthesis, drug discovery, and lab experiments.
Scientific Research Applications
Synthesis and Chemical Properties
- Palladium-catalyzed β-Selective C(sp3)-H Arylation of N-Boc-Piperidines: This process is pivotal for synthesizing 3-arylpiperidines, crucial pharmaceutical building blocks. The method exhibits good to excellent selectivity and yields, marking a significant advancement in direct β-functionalization of N-Boc-piperidines (Millet & Baudoin, 2015).
- Lithiation-Substitution of N-Boc-2-Phenylpyrrolidine and -Piperidine: This study offers an enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines, which hold pharmaceutical importance. In situ IR spectroscopic monitoring played a key role in identifying optimal lithiation conditions (Sheikh et al., 2012).
Biomedical Applications
- Design, Synthesis, and Structure of Novel Dendritic G-2 Melamines: The study reports the synthesis of novel N-substituted melamines with piperidin-4-yl groups, utilizing 4-amino-1-(tert-butoxycarbonyl)piperidine as a starting point. These compounds, showing potential in drug delivery, formed large homogeneously packed spherical nano-aggregates as a result of their self-assembly in the solid state (Sacalis et al., 2019).
- Synthesis of Triazolyl‐Substituted 3‐Aminopiperidines: This synthesis introduces new scaffolds for combinatorial chemistry, utilizing orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines. The approach includes a sequence of nucleophilic aziridine ring opening and copper-catalyzed Huisgen 1,3-dipolar cycloaddition, with potential implications in drug discovery (Schramm et al., 2010).
Analytical and Environmental Chemistry
- Rational Design of Piperidine Functionalized Boron–Dipyrromethene: The study develops a piperidine functionalized boron–dipyrromethene (BODIPY) derivative as a pH indicator, showcasing fluorescence enhancement during deprotonation. This derivative was applied in fluorescence turn-on cation selective optodes, demonstrating high sensitivity and selectivity for Pb2+, indicating its potential in environmental monitoring and analysis (Li et al., 2016).
properties
IUPAC Name |
tert-butyl 3-[4-(trifluoromethyl)anilino]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-10-4-5-14(11-22)21-13-8-6-12(7-9-13)17(18,19)20/h6-9,14,21H,4-5,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOAWCGGUDAFMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462826 |
Source
|
Record name | SBB056086 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine | |
CAS RN |
816468-50-5 |
Source
|
Record name | SBB056086 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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